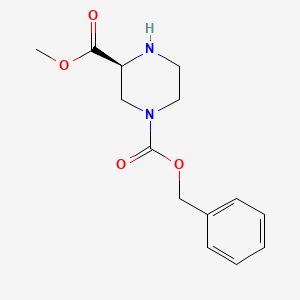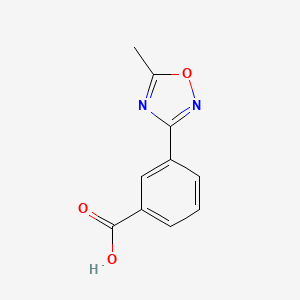
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, also known as EHPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. Piperidines, which EHPC is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a chemical entity that finds its applications primarily in the realm of synthetic chemistry and pharmacology. The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. For example, in the study of the graphical synthetic routes of Vandetanib, a notable synthetic pathway was identified involving ethyl vanillate and tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This route was found to be favorable for industrial-scale production due to its higher yield and commercial viability, demonstrating the compound's importance in pharmaceutical synthesis (Mi, 2015).
Pharmacological Activity Modulation
The compound's role extends beyond synthesis; it's also critical in the modification of pharmacological activities. For instance, metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including those similar to ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can significantly alter the pharmacologic activity of the parent drug. Such modifications can lead to the attenuation, retention, or loss of activity, which is pivotal for developing prodrugs or enhancing drug efficacy (El-Haj & Ahmed, 2020).
Drug Discovery and Development
In the context of drug discovery, the structural motifs present in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, such as the piperidine ring, are crucial pharmacophores in several therapeutic agents. Research indicates that modifications to arylalkyl substituents, similar to those in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can improve the potency and selectivity of agents targeting D2-like receptors. This underscores the compound's relevance in the design and development of new antipsychotic medications (Sikazwe et al., 2009).
Safety And Hazards
The specific safety and hazards associated with EHPC are not detailed in the retrieved sources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
While the future directions for EHPC are not detailed in the retrieved sources, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as EHPC, is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis process for these types of compounds.
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-20-14(18)16-9-7-15(19,8-10-16)13-6-4-3-5-12(13)11-17/h3-6,17,19H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJOTHYMNZSGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445164 |
Source


|
| Record name | Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate | |
CAS RN |
71546-51-5 |
Source


|
| Record name | Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1353397.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)


![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)


